
N-(3-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as MPTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MPTA belongs to the class of thioacetamide derivatives, which have been found to possess various biological activities. In
Scientific Research Applications
Bioequivalence and Pharmacokinetics
- Bioequivalence Study of Tablets and Capsules : Research focused on the novel non-steroid anti-inflammatory agent ST-679, with a structure similar to the queried compound, comparing the bioequivalence of tablet and capsule formulations through pharmacokinetic parameters like Tmax, Cmax, AUC, and t1/2 beta. This study contributes to understanding the bioavailability and absorption rates of related compounds in different forms of medication (Annunziato & di Renzo, 1993).
Metabolism and Excretion
Metabolite Profiling : Investigations into the metabolism of acetaminophen, a compound structurally related to the queried compound, identified various metabolites using high-resolution liquid chromatography. This study showcases the complex metabolism and the importance of understanding the biotransformation pathways of pharmaceutical compounds (Mrochek et al., 1974).
Study of [14C]Mirabegron : A detailed study on the mass balance and metabolite profiles of [14C]Mirabegron, a β3-adrenoceptor agonist with a molecular structure bearing similarities to the queried compound. It provides insights into the absorption, major metabolic reactions, and excretion patterns, contributing to the understanding of the pharmacokinetics of related compounds (Takusagawa et al., 2012).
Analytical Techniques and Drug Monitoring
- High-Performance Liquid Chromatography : Research on a new anti-inflammatory substance structurally related to the queried compound, focusing on its determination in plasma and urine. The study compares ultraviolet and electrochemical detection modes, contributing to the advancement of analytical techniques for monitoring similar compounds in biological matrices (Krause, 1981).
Miscellaneous Applications
- Pain Model Development : A study on the transient receptor potential ankyrin 1 (TRPA1) channel, utilizing a specific agonist (JT010) structurally related to the queried compound, to establish a human pain model. This research provides a foundation for the future validation of new TRPA1 antagonists and enhances understanding of the role of TRPA1 in pain perception and modulation (Heber et al., 2019).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-9-5-6-14(12-16)20-17(22)13-24-18-19-10-11-21(18)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGLHDYDCPFYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

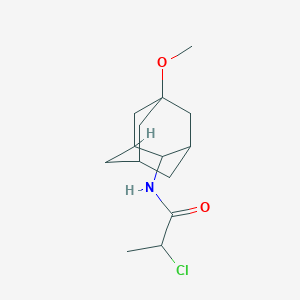
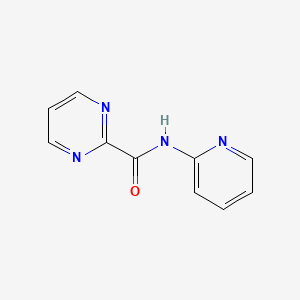
![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)
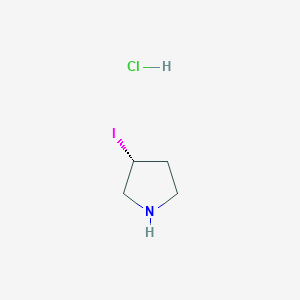
![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)
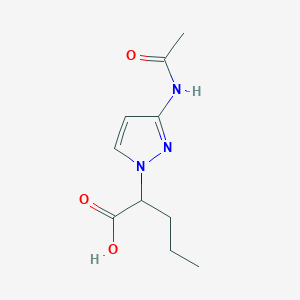
![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2817896.png)
![2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide](/img/structure/B2817898.png)


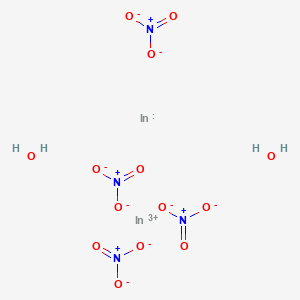
![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)